

Comparative Genomics & Metabolic Profiling of 1-Methylthymine (m1T)

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Compound of Interest

Compound Name: 1-Methylthymine

CAS No.: 4160-72-9

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Executive Summary: The Dual Identity of 1-Methylthymine

In the context of drug development and comparative genomics, **1-Methylthymine** (m1T) is not a standard genomic nucleoside but serves two critical functions:

- **ADME/Tox Biomarker:** It is a species-dependent metabolite of caffeine and theophylline. Its presence quantifies the activity of Cytochrome P450 1A2 (CYP1A2), but the genomic encoding of this pathway varies significantly between humans, rats, and mice.
- **Structural Reference Standard:** m1T is the "gold standard" chemical model for Thymidine in crystallographic studies of Hoogsteen base pairing. It mimics the N1-glycosidic bond of thymidine, allowing researchers to model DNA triplex formation and mutagenic mechanisms without the interference of the sugar-phosphate backbone.

This guide compares m1T against its functional alternatives in both metabolic profiling (Paraxanthine) and therapeutic design (N1-Methylpseudouridine).

Comparative Genomics of Biosynthesis (Metabolic Origin)

The "genomics" of **1-Methylthymine** refers to the CYP1A2 and Xanthine Oxidase gene clusters responsible for its production from methylxanthines (Caffeine/Theophylline).

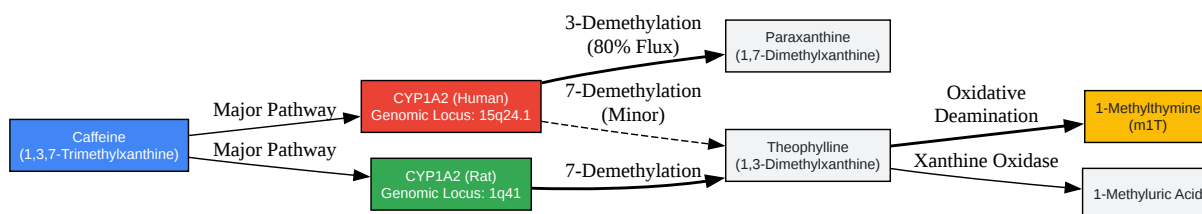
Interspecies Genomic Variation (CYP1A2)

Drug developers must account for these differences when scaling pharmacokinetic (PK) data from animal models to humans.

Feature	Human (Homo sapiens)	Rat (Rattus norvegicus)	Mouse (Mus musculus)
Primary Enzyme	CYP1A2 (Liver)	CYP1A2 (Liver)	CYP1A2 (Liver)
Genomic Locus	15q24.1	1q41	9 A3
Metabolic Preference	3-Demethylation (Major)	1-Demethylation & 8-Hydroxylation	3-Demethylation
Dominant Metabolite	Paraxanthine (80%)	1-Methylthymine & 1-Methyluric Acid	Paraxanthine
m1T Utility	Low (Minor metabolite)	High (Primary CYP1A2 biomarker)	Moderate
Implication	m1T is a poor probe for human CYP1A2.	m1T is the standard probe for rat CYP1A2.	Mouse models align closer to humans than rats.[1]

Pathway Visualization (Caffeine Metabolism)

The following diagram illustrates the genomic divergence in metabolic flux.



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Caption: Figure 1: Metabolic flux differences driven by CYP1A2 orthologs. Rats produce significant m1T via Theophylline, whereas Humans favor Paraxanthine.

Structural Performance Comparison: m1T vs. Alternatives

In oligonucleotide therapeutics (e.g., mRNA vaccines, TFOs), the choice of modified base dictates stability and immunogenicity. **1-Methylthymine** (m1T) is often compared to N1-Methylpseudouridine (m1 Ψ) and Thymidine (T).

Product Comparison Matrix

Feature	1-Methylthymine (m1T)	N1-Methylpseudouridine (m1Ψ)	Thymidine (T)
Chemical Nature	Free Base / Metabolite	Nucleoside (Modified)	Nucleoside (Canonical)
Genomic Presence	None (Metabolite/tRNA*)	None (Synthetic/mRNA)	Ubiquitous (DNA)
Base Pairing	Hoogsteen (A:T)	Watson-Crick (Enhanced)	Watson-Crick (A:T)
Therapeutic Use	Reference Standard	mRNA Vaccines (Pfizer/Moderna)	DNA Aptamers
Immunogenicity	N/A (Small molecule)	Silent (Evades TLRs)	High (in foreign DNA)
Stability	High (Crystalline)	High (Resists nucleases)	Moderate

Note: m1T is occasionally found as a minor modification in tRNA, but m1Ψ is the industry standard for mRNA therapeutics.

Mechanism of Action: Hoogsteen vs. Watson-Crick

m1T is the model for Hoogsteen pairing, a non-canonical interaction critical for Triplex-Forming Oligonucleotides (TFOs) used in gene silencing.

- Watson-Crick (Standard): N3-H (Donor) → N1 (Acceptor).
- Hoogsteen (m1T Model): N3-H (Donor) → N7 (Acceptor on Purine).
- Relevance: TFOs utilizing Hoogsteen geometry can bind to the major groove of dsDNA, a mechanism modeled using m1T crystallography.

Experimental Protocols

Protocol A: Quantification of m1T in Rat Urine (CYP1A2 Assay)

Objective: Validate CYP1A2 induction or inhibition in preclinical rat models.

- Sample Collection: Collect urine 0–24h post-caffeine administration (10 mg/kg).
- Sample Prep:
 - Dilute urine 1:10 with 0.1% Formic Acid.
 - Spike with Internal Standard (**1-Methylthymine-d3**).
 - Centrifuge at 15,000 x g for 10 min at 4°C.
- LC-MS/MS Configuration:
 - Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient: 5% B to 30% B over 5 min.
- Detection (MRM Mode):
 - Precursor Ion:m/z 141.1 [M+H]⁺
 - Product Ion:m/z 42.1 (Characteristic fragmentation).
 - Retention Time: ~2.5 min (Distinct from 1,7-dimethyluric acid).
- Validation: Calculate Metabolic Ratio:
.

Protocol B: Structural Validation of TFOs using m1T Models

Objective: Assess stability of Hoogsteen-bound triplexes.

- Method: UV-Melting Analysis.
- Setup: Mix m1T-containing single strands with target dsDNA duplexes in 10 mM Sodium Cacodylate buffer (pH 6.0) with 100 mM NaCl and 10 mM MgCl₂.
- Measurement: Monitor absorbance at 260 nm while heating from 20°C to 90°C (0.5°C/min).
- Outcome: A biphasic melting curve indicates successful Triplex (Hoogsteen) → Duplex + Single Strand transition.

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